molecular formula C16H12O2S B15378783 4H-1-Benzothiopyran-4-one, 7-methoxy-2-phenyl- CAS No. 789-78-6

4H-1-Benzothiopyran-4-one, 7-methoxy-2-phenyl-

Cat. No.: B15378783
CAS No.: 789-78-6
M. Wt: 268.3 g/mol
InChI Key: MUMCJGWCGQZTNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H-1-Benzothiopyran-4-one, 7-methoxy-2-phenyl- (CAS: Not explicitly listed; ChemSpider ID: 91054) is a sulfur-containing heterocyclic compound with the molecular formula C₁₆H₁₂O₂S and a molecular weight of 268.33 g/mol . Its structure features a benzothiopyranone core (a thiopyran ring fused to a benzene ring), substituted with a methoxy group at position 7 and a phenyl group at position 2 (Figure 1).

Properties

CAS No.

789-78-6

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

7-methoxy-2-phenylthiochromen-4-one

InChI

InChI=1S/C16H12O2S/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

MUMCJGWCGQZTNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(S2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties Reference
4H-1-Benzothiopyran-4-one, 7-methoxy-2-phenyl- C₁₆H₁₂O₂S 268.33 7-OCH₃, 2-Ph Sulfur enhances electron delocalization
4H-1-Benzopyran-4-one, 7-methoxy-3-methyl-2-(4-nitrophenyl)- C₁₇H₁₃NO₅ 311.29 7-OCH₃, 3-CH₃, 2-(4-NO₂Ph) Nitro group increases reactivity
4H-1-Benzopyran-4-one, 2-styryl-7-benzyloxy- C₂₄H₁₈O₃ 354.40 2-Styryl, 7-OBz Extended conjugation for UV applications
7-Fluoro-2-phenylchroman-4-one C₁₅H₁₁FO₂ 242.25 7-F, dihydro core Fluorine improves metabolic stability
5,7-Dihydroxy-6-methyl derivative C₁₇H₁₄O₅ 298.29 5,7-OH, 6-CH₃ High toxicity (GHS Class 4)
Prenyl-substituted chromanone C₂₀H₁₈O₄ 322.35 6-Prenyl, 7-OH, 4-OHPh Lipophilic for membrane penetration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.